molecular formula C21H21F2N3O3S B3008489 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1704648-80-5

5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B3008489
CAS No.: 1704648-80-5
M. Wt: 433.47
InChI Key: FONBRGIHGWYBBA-UHFFFAOYSA-N
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Description

5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (also known as VU0531245 or VU245) is a high-value chemical tool compound developed for neuroscience research, specifically for the study of potassium channels and epileptic disorders. This compound is a potent inhibitor of the SLACK (KNa 1.1 , Slo2.2) potassium channel, which is encoded by the KCNT1 gene . Gain-of-function mutations in KCNT1 are linked to severe, treatment-resistant forms of infantile epilepsy, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) and Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) . By selectively inhibiting the SLACK channel, this compound helps researchers investigate the pathophysiological role of these channels in neuronal excitability and provides a basis for exploring novel therapeutic strategies . The core structure of this inhibitor features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its bioisosteric properties, metabolic stability, and prevalence in pharmacologically active compounds . The molecule has demonstrated an IC 50 of 2.1 µM against wild-type human SLACK channels and possesses calculated physicochemical properties consistent with central nervous system (CNS) penetrance, making it suitable for in vitro electrophysiological studies and neuronal network analysis . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound to probe SLACK channel function, model KCNT1-related epilepsy, and support early-stage drug discovery efforts. CAS Number: 1704648-80-5 . Molecular Formula: C 21 H 21 F 2 N 3 O 3 S . Molecular Weight: 433.47 g/mol .

Properties

IUPAC Name

5-[[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S/c1-14-6-2-3-8-16(14)21-24-19(29-25-21)12-15-7-5-11-26(13-15)30(27,28)20-17(22)9-4-10-18(20)23/h2-4,6,8-10,15H,5,7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONBRGIHGWYBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Characteristics

The structural formula of DFPO-OTz can be represented as follows:

C19H20F2N4O2S\text{C}_{19}\text{H}_{20}\text{F}_{2}\text{N}_{4}\text{O}_{2}\text{S}

This compound features:

  • An oxadiazole ring , which is known for its diverse biological activities.
  • A sulfonyl group that may enhance solubility and bioavailability.
  • Substituents such as 2,6-difluorophenyl and o-tolyl , which may influence its pharmacological properties.

Biological Activities of Oxadiazole Derivatives

Research indicates that 1,2,4-oxadiazoles exhibit a wide range of biological activities:

Anticancer Activity

  • Mechanism : Oxadiazoles have shown potential in inhibiting cancer cell growth through various mechanisms including apoptosis induction and enzyme inhibition.
  • Case Study : In a study evaluating multiple oxadiazole derivatives, compounds demonstrated IC50 values against various cancer cell lines (e.g., PC-3 prostate cancer, HCT-116 colon cancer) ranging from 0.67 to 0.87 μM .

Antimicrobial Activity

  • Types : The oxadiazole scaffold has been linked to antibacterial and antifungal properties.
  • Research Findings : Certain derivatives have shown strong activity against strains of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives have been noted for their ability to modulate inflammatory pathways and provide analgesic effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the potential of DFPO-OTz in the context of existing research, it is useful to compare it with other known oxadiazole derivatives:

Compound NameStructural FeaturesBiological Activity
2-(4-Fluorophenyl)-1,3,4-OxadiazoleOxadiazole ring with fluorophenyl groupAntimicrobial
5-(Phenyl)-1,2,4-OxadiazoleSimple phenyl substitution on oxadiazoleAntitumor
4-Methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-Oxadiazol-2-YL}-1,2,3-ThiadiazoleContains thiadiazole and sulfonamide groupsAntiviral

These comparisons highlight the structural diversity within the oxadiazole class and suggest that DFPO-OTz may possess unique advantages in terms of biological activity due to its specific substituents.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains. Interaction studies with 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole are crucial for understanding its binding affinity to biological targets such as enzymes and receptors.

Anti-inflammatory Activity

The oxadiazole framework has been linked to anti-inflammatory effects. Studies have demonstrated that similar compounds can inhibit cyclooxygenases (COX), which are key enzymes involved in inflammation pathways. The compound's ability to modulate these pathways could make it a candidate for treating inflammatory diseases.

Analgesic Properties

Compounds with the oxadiazole structure have shown analgesic activity in various studies. For example, related derivatives were tested for their ability to alleviate pain in animal models. The analgesic effects of this compound could be investigated further through comparative studies with established analgesics.

Case Studies and Research Findings

Recent literature highlights the ongoing research into the pharmacological profiles of oxadiazole derivatives:

  • Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Some derivatives exhibited significant inhibitory effects at low concentrations .
  • Analgesic Activity : In a study comparing various oxadiazoles for analgesic properties, certain derivatives showed superior efficacy compared to standard drugs like Indomethacin . This suggests that this compound may also possess similar potential.
  • Anti-inflammatory Effects : Other studies have demonstrated that oxadiazole derivatives can inhibit COX enzymes effectively. The specific mechanisms by which these compounds exert their anti-inflammatory effects remain an area of active investigation .

Table 2: Comparison of Oxadiazole Derivatives

Compound NameStructural FeaturesBiological Activity
2-(4-Fluorophenyl)-1,3,4-OxadiazoleOxadiazole ring with fluorophenyl groupAntimicrobial
5-(Phenyl)-1,2,4-OxadiazoleSimple phenyl substitution on oxadiazoleAntitumor
4-Methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-Oxadiazol-2-YL}-1,2,3-ThiadiazoleContains thiadiazole and sulfonamide groupsAntiviral

This comparative analysis underscores the unique structural elements of this compound while showcasing its potential advantages in terms of biological activity and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole derivatives, focusing on substituents, biological activities, and physicochemical properties.

Compound Name Substituents (Position 3) Substituents (Position 5) Key Biological Activity/Property Reference(s)
This compound (Target) o-Tolyl (2-methylphenyl) (1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl Hypothesized anti-inflammatory/neuroprotective activity (structural analogy)
5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole Pyrazin-2-yl Same as target High reactivity; potential explosive/corrosive hazards
5-(1-(4-Chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (6k) 4-Chlorophenyl 1-(4-Chlorobenzyl)piperidin-4-yl Selective butyrylcholinesterase inhibition (IC₅₀ = 0.8 µM)
5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole 2,6-Difluorophenyl 2-Chloro-5-nitrophenyl High purity (≥98%); used in drug synthesis
DDO-7263 (5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole) 6-Methylpyridin-3-yl 3,4-Difluorophenyl Neuroinflammation reduction via Nrf2 activation

Structural and Functional Insights

Position 3 Substituents :

  • The o-tolyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like pyridyl or pyrazinyl groups .
  • Pyrazin-2-yl and pyridyl analogs (e.g., DDO-7263) demonstrate improved solubility but may compromise blood-brain barrier penetration due to polar heterocycles .

Position 5 Substituents: The sulfonamide-piperidine moiety in the target compound is distinct from the chlorobenzyl-piperidine in compound 6k. Nitro and chloro groups in other analogs (e.g., 5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole) increase electrophilicity, which may improve reactivity in coupling reactions but also raise toxicity risks .

Safety and Stability :

  • The pyrazin-2-yl analog exhibits significant hazards (e.g., explosivity, corrosivity), likely due to the electron-deficient pyrazine ring, whereas the target compound’s o-tolyl group may confer greater stability .

Research Findings and Gaps

  • Neuroinflammation : DDO-7263’s Nrf2 activation mechanism suggests that the target compound’s difluorophenyl-sulfonyl group could similarly modulate oxidative stress pathways, though experimental validation is needed .
  • Synthetic Utility : High-purity analogs like 5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole underscore the importance of substituent choice in optimizing reaction yields and scalability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodology :

  • Begin with the sulfonylation of piperidine derivatives using 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., Cs₂CO₃ in DME at 50°C) to form the sulfonyl-piperidine intermediate .
  • Couple the intermediate with o-tolyl-substituted oxadiazole precursors via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Optimize reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield. Flash column chromatography (hexane:ethyl acetate gradients) is recommended for purification .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

  • Methodology :

  • Use ¹H/¹³C/¹⁹F NMR to verify substituent positions and assess fluorinated aromatic regions (e.g., 2,6-difluorophenyl signals at δ ~7.0–7.5 ppm in CDCl₃) .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode, error < 2 ppm).
  • FTIR identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹).
  • SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak AD-H) evaluates enantiopurity if stereocenters are present .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Methodology :

  • Validate assays using positive controls (e.g., known NLRP3 inhibitors for neuroprotection studies) and replicate experiments in orthogonal models (e.g., in vitro cell lines vs. in vivo murine models) .
  • Perform dose-response curves to rule out concentration-dependent effects.
  • Check compound stability under assay conditions via HPLC to ensure integrity .

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., NLRP3 inflammasome)?

  • Methodology :

  • Use molecular docking (AutoDock Vina, Schrödinger) with protein structures from the PDB (e.g., NLRP3, PDB: 6NPY).
  • Perform MD simulations (GROMACS) to assess binding stability over 100 ns.
  • Validate predictions with SPR (Surface Plasmon Resonance) to measure kinetic constants (ka/kd) .

Q. What analytical approaches are suitable for assessing stereochemical outcomes in derivatives of this compound?

  • Methodology :

  • Chiral SFC or HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) to separate enantiomers .
  • X-ray crystallography of single crystals (grown via vapor diffusion) provides absolute configuration.
  • Compare experimental Optical Rotation (OR) with DFT-calculated values for validation.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodology :

  • Synthesize analogs with variations in the sulfonylpiperidine (e.g., substituents at C3) or oxadiazole (e.g., halogenated o-tolyl groups).
  • Test analogs in functional assays (e.g., IC₅₀ in enzyme inhibition) and correlate with QSAR models (MOE, CODESSA).
  • Prioritize substituents that enhance lipophilicity (clogP) while maintaining solubility (cLogS) .

Q. What protocols ensure stability and prevent degradation during long-term storage?

  • Methodology :

  • Store lyophilized powder under inert gas (N₂) at –20°C.
  • Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., hydrolysis of oxadiazole to amides) .

Q. How can metabolic pathways and major metabolites be identified preclinically?

  • Methodology :

  • Incubate the compound with hepatocyte microsomes (human/rat) and analyze metabolites via HRMS/MS (Q-TOF).
  • Use isotopic labeling (e.g., ¹⁴C) to trace biotransformation.
  • Compare fragmentation patterns with databases (e.g., Metlin) .

Methodological Notes

  • Contradictory Data : If bioactivity varies between models, confirm assay reproducibility, compound solubility (DLS for particle size), and membrane permeability (PAMPA assay) .
  • Advanced Purification : For scale-up, replace flash chromatography with preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Toxicity Screening : Use MTT assays in HEK293/HepG2 cells for acute toxicity and AMES tests for mutagenicity .

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